molecular formula C14H8BrNO3 B13890472 5-Bromo-2-(4-nitrophenyl)-1-benzofuran

5-Bromo-2-(4-nitrophenyl)-1-benzofuran

Cat. No.: B13890472
M. Wt: 318.12 g/mol
InChI Key: SAPNHOUYDZXFOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-nitrophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position and a nitrophenyl group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-nitrophenyl)-1-benzofuran typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-nitrophenyl)-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-nitrophenyl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-nitrophenyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-nitrophenyl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the disruption of cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar in structure but lacks the benzofuran ring.

    4-Bromo-2-nitrophenol: Another related compound with different substitution patterns.

    5-Bromo-2-(4-nitrophenyl)-1-benzothiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness

5-Bromo-2-(4-nitrophenyl)-1-benzofuran is unique due to its specific substitution pattern and the presence of both bromine and nitroph

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

5-bromo-2-(4-nitrophenyl)-1-benzofuran

InChI

InChI=1S/C14H8BrNO3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H

InChI Key

SAPNHOUYDZXFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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